molecular formula C19H24N4O2 B3011804 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one CAS No. 1209741-23-0

3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one

Cat. No.: B3011804
CAS No.: 1209741-23-0
M. Wt: 340.427
InChI Key: GGJAKVHCLDGDMN-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a propyl group and a phenylpiperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as alkyl halides, amines, and catalysts under controlled temperature and pressure .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. In the case of receptor interaction, it may act as an agonist or antagonist, modulating the receptor’s function and downstream signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-6-16-13-18(24)23(15-20-16)14-19(25)22-11-9-21(10-12-22)17-7-4-3-5-8-17/h3-5,7-8,13,15H,2,6,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJAKVHCLDGDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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